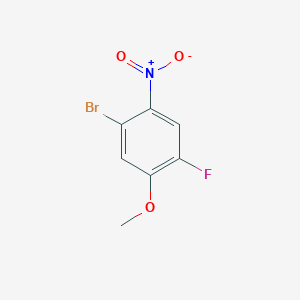

1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene

Description

Significance and Context of Substituted Nitrobenzenes in Chemical Research

Substituted nitrobenzenes are foundational materials in organic synthesis. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic substitution, directing incoming groups to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. This dual reactivity makes substituted nitrobenzenes versatile intermediates for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, dyes, and polymers. nih.gov The diverse reactivity and applications of these compounds continue to drive research into their synthesis and transformations. acs.orgdocumentsdelivered.com

The presence of multiple functional groups on a nitrobenzene (B124822) core, as seen in polyfunctionalized nitroaromatic compounds, offers a rich platform for chemical manipulation. The interplay between the electronic effects of the various substituents allows for selective reactions at different positions on the aromatic ring, enabling the construction of highly specialized molecules. mq.edu.au

Overview of the Chemical Compound: 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene

This compound is a polyfunctionalized nitroaromatic compound with the chemical formula C7H5BrFNO3. This compound features a benzene (B151609) ring substituted with four different functional groups: a bromine atom, a fluorine atom, a methoxy (B1213986) group, and a nitro group. The specific arrangement of these substituents on the benzene ring dictates its chemical properties and reactivity.

Below is a data table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 935288-20-3 |

| Molecular Formula | C7H5BrFNO3 |

| Molecular Weight | 250.03 g/mol |

| Appearance | Not specified in available results |

| Melting Point | Not specified in available results |

| Boiling Point | Not specified in available results |

This data is compiled from various chemical suppliers and databases. bldpharm.compharmaffiliates.com

Scope and Research Objectives

This article aims to provide a focused and detailed examination of the chemical compound this compound. The primary objectives are to:

Detail its known synthesis methods and chemical reactions.

Explore its role as an intermediate in the synthesis of other compounds.

Discuss its potential applications based on its chemical structure and reactivity.

The information presented is based on a thorough review of available chemical literature and databases, providing a comprehensive scientific overview of this specific polyfunctionalized nitroaromatic compound.

Chemical Profile of this compound

The unique arrangement of substituents on the benzene ring of this compound gives rise to its distinct chemical characteristics.

Synthesis and Formation

The synthesis of polysubstituted benzenes like this compound typically involves a multi-step process, starting from simpler, commercially available materials. A plausible synthetic route would involve the sequential introduction of the functional groups onto the benzene ring, taking into account the directing effects of the substituents at each step.

A common strategy for synthesizing such compounds involves the nitration of a precursor molecule that already contains some of the desired substituents. For instance, the synthesis could potentially start from a substituted anisole (B1667542) or fluorobromobenzene, followed by nitration and other functional group interconversions. The precise conditions for these reactions, such as the choice of nitrating agent and reaction temperature, are crucial for achieving the desired isomer and avoiding unwanted side products.

Chemical Reactions and Reactivity

The reactivity of this compound is governed by the electronic properties of its four substituents.

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack. This makes the bromine and fluorine atoms susceptible to displacement by various nucleophiles. The relative reactivity of the halogens would depend on the specific reaction conditions and the nature of the incoming nucleophile.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (NH2) using various reducing agents, such as metal catalysts (e.g., Pd, Pt) with hydrogen gas, or metals in acidic media (e.g., Sn/HCl). This transformation is a key step in the synthesis of many substituted anilines, which are themselves valuable intermediates.

Applications in Organic Synthesis

The multifunctionality of this compound makes it a valuable building block in organic synthesis for the creation of more complex molecules.

Role as a Chemical Intermediate

This compound serves as a versatile intermediate for introducing a highly substituted benzene ring into a larger molecular framework. The presence of multiple, distinct functional groups allows for a variety of subsequent chemical transformations. For example, the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds. fluoromart.com The fluorine atom can also undergo nucleophilic displacement, and the nitro group can be converted to an amine, which can then be further functionalized.

Use in the Synthesis of Heterocyclic Compounds

The reactive sites on this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. For instance, reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions involving the other substituents, could lead to the formation of substituted indazoles, benzimidazoles, or other heterocyclic systems.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-5-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZRMJJULAMQAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 1 Bromo 4 Fluoro 5 Methoxy 2 Nitrobenzene and Its Derivatives

Nucleophilic and Electrophilic Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in 1-bromo-4-fluoro-5-methoxy-2-nitrobenzene is dictated by the combined directing and activating or deactivating effects of its four substituents.

Nucleophilic Aromatic Substitution (SₙAr): The benzene (B151609) ring in this compound is highly activated for nucleophilic aromatic substitution. libretexts.org This is due to the presence of the strongly electron-withdrawing nitro group, which is positioned ortho and para to potential leaving groups (bromo and fluoro, respectively). libretexts.orgnih.gov Electron-withdrawing groups in these positions stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy. libretexts.org The bromine and fluorine atoms can both act as leaving groups, making the molecule susceptible to attack by nucleophiles at the C1 and C4 positions.

Electrophilic Aromatic Substitution (EAS): Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution. fiveable.memsu.edu The nitro group is a powerful deactivating group and a meta-director. libretexts.orgijrti.org While the methoxy (B1213986) group is a strong activating, ortho, para-director and the halogen atoms are deactivating ortho, para-directors, the overwhelming deactivating effect of the nitro group makes electrophilic attack difficult. libretexts.orglibretexts.org Any potential electrophilic substitution would be slow and require harsh reaction conditions. msu.edu The directing effects of the substituents are in opposition, making the prediction of the substitution pattern complex. However, the strong deactivation by the nitro group is the dominant factor controlling reactivity. libretexts.org

| Substituent | Effect on Ring Reactivity (EAS) | Directing Effect (EAS) | Effect on Ring Reactivity (SₙAr) |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strongly Activating |

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Deactivating |

| -F (Fluoro) | Deactivating | Ortho, Para | Activating |

| -Br (Bromo) | Deactivating | Ortho, Para | Activating |

Reactions with Carbon and Heteroatomic Nucleophiles

The electron-deficient nature of the aromatic ring in this compound, caused by the potent electron-withdrawing nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, before the leaving group departs.

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the fluorine atom is in an ortho position and the bromine atom is in a para position relative to the nitro group. Consequently, both the C-F and C-Br bonds are activated towards substitution. However, the bromine atom is generally a better leaving group than fluorine, leading to preferential substitution at the C1 position.

Reactions with various nucleophiles are common:

Heteroatomic Nucleophiles: Amines, alkoxides, and thiolates readily displace the bromide. For instance, reaction with an amine (R-NH₂) would yield N-alkyl or N-aryl-4-fluoro-5-methoxy-2-nitroaniline derivatives. Similarly, reaction with sodium methoxide (B1231860) (NaOCH₃) would substitute the bromine with another methoxy group.

Carbon Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds or organometallic reagents, can also participate in SNAr reactions, though this is less common than with heteroatomic nucleophiles.

The general mechanism for the SNAr reaction is a two-step addition-elimination process. The first step, the addition of the nucleophile, is typically the rate-determining step.

| Nucleophile (Nu) | Reagent Example | Predicted Major Product | Reaction Conditions |

|---|---|---|---|

| Amine | Ammonia (NH₃), Pyrrolidine | 4-Fluoro-5-methoxy-2-nitroaniline | Polar aprotic solvent (e.g., DMF, THF) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1,5-Dimethoxy-4-fluoro-2-nitrobenzene | Methanol, heat |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-Fluoro-5-methoxy-2-nitro-1-(phenylthio)benzene | Polar aprotic solvent |

Reductive Transformation of the Nitro Group

The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing functionalities, providing important synthetic intermediates.

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. researchgate.netwikipedia.org This reduction typically proceeds through a series of intermediates. The initial reduction product is a nitroso compound, which is then further reduced to a hydroxylamine (B1172632), and finally to the amine. wikipedia.orgat.ua

A variety of reducing agents can be employed for this conversion, with the choice of reagent sometimes allowing for the isolation of the intermediate species. wikipedia.org Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney Nickel with hydrogen gas is a clean and efficient method.

Metal/Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for this reduction.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst like Pd/C.

Under controlled conditions, it is possible to stop the reduction at the hydroxylamine stage. wikipedia.org The nitroso intermediate is highly reactive and typically not isolated, but its formation is a key step in the reaction pathway. at.ua The toxicity of some nitroaromatic compounds is attributed to their in-vivo reduction to these nitroso and hydroxylamine intermediates. at.ua

Reductive arylation is a more complex transformation where the reduction of the nitro group is coupled with the formation of a new carbon-nitrogen bond, typically to form a diarylamine. These reactions avoid the need to first reduce the nitroarene to an aniline (B41778) and then perform a separate C-N coupling reaction. digitellinc.com

One modern approach involves a palladium-catalyzed system under reducing conditions. digitellinc.comnih.govchemrxiv.org The mechanism can proceed through the initial reductive dimerization of the nitroarene to an azoarene (Ar-N=N-Ar). This azoarene intermediate is then N-arylated by the palladium catalyst, which has undergone oxidative addition with an aryl halide. The subsequent diarylation forms a tetra-arylhydrazine intermediate, which undergoes reductive cleavage of the N-N bond to yield two molecules of the desired diarylamine product. nih.govchemrxiv.org This "dimerization-functionalization-cleavage" strategy circumvents the issues of over-reduction that can affect reactive nitroso intermediates. nih.gov

Another strategy involves the photochemical copper-catalyzed reductive coupling of nitroarenes with arylboronic acids. acs.org In this mechanism, the photoexcited nitroarene facilitates the dehydration of the arylboronic acid to a more reactive arylboroxine and is itself reduced to a nitroso intermediate. These two species then undergo reductive coupling to form the diarylamine. acs.org

Intermolecular Reactions and Cycloadditions

The presence of multiple reactive sites on this compound allows for its participation in various intermolecular bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org this compound is an excellent substrate for these reactions due to the presence of C-Br and C-F bonds.

A key aspect of its reactivity is selectivity. The relative reactivity of aryl halides in the oxidative addition step of the catalytic cycle is generally I > Br > Cl >> F. Therefore, in a molecule containing both bromine and fluorine, the palladium catalyst will selectively activate the more labile carbon-bromine bond. This allows for regioselective functionalization at the C1 position, leaving the C-F bond intact for potential subsequent transformations.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid to form a biaryl or styrenyl compound, respectively. acs.orgtcichemicals.com

Sonogashira Coupling: Reaction with a terminal alkyne, typically co-catalyzed by copper(I), to produce an arylalkyne. libretexts.orgorganic-chemistry.org

Heck Coupling: Reaction with an alkene to form a substituted alkene. researchgate.net

Buchwald-Hartwig Amination: Reaction with an amine to form a diarylamine or an N-alkylaniline.

| Reaction Name | Coupling Partner | Typical Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, base (e.g., K₂CO₃) | Biaryl derivative |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, amine base | Arylalkyne derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, base | Stilbene derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, phosphine (B1218219) ligand, base | Diaryl or Arylalkyl amine |

Dearomatization reactions convert flat, aromatic compounds into three-dimensional cyclic structures, which is a powerful strategy in organic synthesis. Electron-deficient aromatic rings, such as the one in this compound, are potential candidates for nucleophilic dearomatization. thieme-connect.com This can be achieved through activation of the ring followed by nucleophilic addition. researchgate.net Transition-metal catalysis can also facilitate such transformations. thieme-connect.comwikipedia.org The coordination of a π-basic metal fragment to the electron-deficient arene can make it susceptible to attack by nucleophiles or electrophiles, leading to dearomatized products. nih.govacs.org

The electron-deficient nature of the ring also suggests potential participation in cycloaddition reactions. A relevant transformation is the nitroso Diels-Alder reaction. While the nitro group itself does not typically act as the dienophile, it can be reduced in situ to the highly reactive nitroso group (-N=O). This nitrosoarene can then participate as a dienophile in a [4+2]-cycloaddition with a diene to form a six-membered oxazine (B8389632) ring. A recent development uses photoinduction with an N-heterocyclic carbene (NHC) borane (B79455) to facilitate the reduction of the nitroarene to the nitroso intermediate, which is then trapped by a diene in a [4+2] cycloaddition. acs.org This method proceeds under mild conditions and demonstrates high functional group tolerance. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 4 Fluoro 5 Methoxy 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.

High-Resolution ¹H NMR and ¹³C NMR Analyses

The ¹H NMR spectrum of 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene is expected to exhibit distinct signals for the aromatic protons and the methoxy (B1213986) group protons. Due to the substitution pattern on the benzene (B151609) ring, the two aromatic protons are in different chemical environments and will appear as distinct signals. Their chemical shifts are influenced by the electronic effects of the surrounding substituents: the electron-withdrawing nitro and halogen groups, and the electron-donating methoxy group. The methoxy group protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum will show six signals for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon bearing the nitro group will be shifted downfield, while the carbon attached to the methoxy group will be shifted upfield. The carbon atoms bonded to bromine and fluorine will also exhibit characteristic chemical shifts, with the C-F coupling being a key diagnostic feature.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic H | 7.5-8.0 | d | 8.0-9.0 | H-3 or H-6 |

| Aromatic H | 7.0-7.5 | d | 8.0-9.0 | H-3 or H-6 |

| Methoxy H | 3.9 | s | - | -OCH₃ |

| ¹³C NMR | δ (ppm) | Assignment | ||

| Aromatic C | 150-160 | C-NO₂ | ||

| Aromatic C | 145-155 | C-O | ||

| Aromatic C | 130-140 | C-F | ||

| Aromatic C | 110-120 | C-Br | ||

| Aromatic C | 115-125 | C-H | ||

| Aromatic C | 105-115 | C-H | ||

| Methoxy C | 55-60 | -OCH₃ |

Note: The predicted data is based on the analysis of similar substituted nitrobenzene (B124822) derivatives. Actual experimental values may vary.

Multidimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space connectivities, multidimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): A 2D COSY experiment would reveal the coupling between the two aromatic protons, confirming their ortho, meta, or para relationship.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of the protonated aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial in confirming the positions of the substituents by observing correlations between the methoxy protons and the adjacent aromatic carbons, as well as correlations between the aromatic protons and the surrounding carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment can provide information about the through-space proximity of protons. This can help in determining the preferred conformation of the methoxy group relative to the adjacent substituents.

Vibrational Spectroscopy (Infrared and Raman)

Analysis of Characteristic Functional Group Frequencies

The IR and Raman spectra will display characteristic bands for the nitro, methoxy, C-F, and C-Br functional groups.

Nitro Group (NO₂): The nitro group exhibits two strong stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Methoxy Group (-OCH₃): The C-H stretching vibrations of the methyl group are expected around 2850-2960 cm⁻¹. The C-O stretching vibration will appear as a strong band, typically in the region of 1200-1275 cm⁻¹ for the asymmetric stretch and around 1000-1075 cm⁻¹ for the symmetric stretch.

Carbon-Fluorine (C-F) Bond: The C-F stretching vibration gives rise to a strong absorption band in the IR spectrum, typically in the range of 1000-1400 cm⁻¹. The exact position is sensitive to the electronic environment.

Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is found at lower frequencies, usually in the range of 500-600 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |

| Methoxy (-OCH₃) | C-O Stretch (Asymmetric) | 1200 - 1275 |

| Methoxy (-OCH₃) | C-O Stretch (Symmetric) | 1000 - 1075 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 |

| Carbon-Bromine (C-Br) | Stretch | 500 - 600 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₅BrFNO₃), the molecular weight is approximately 250.02 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of the presence of a bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance).

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the elemental formula of a compound with high accuracy and confidence. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can measure m/z values to several decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is established as C₇H₅BrFNO₃. The theoretical exact mass of the molecular ion is calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, and ¹⁶O). The presence of bromine, with its two stable isotopes ⁷⁹Br (~50.69% abundance) and ⁸¹Br (~49.31% abundance), results in a characteristic isotopic pattern for the molecular ion peak [M]⁺• and the [M+2]⁺• peak, which are separated by approximately 2 Da and have nearly equal intensities.

An experimental HRMS measurement would involve comparing the observed m/z value of the molecular ion to the calculated value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition. While specific experimental data for this compound is not detailed in the available literature, the theoretical values can be precisely calculated.

| Ion Formula | Isotope Composition | Calculated m/z |

| [C₇H₅⁷⁹BrFNO₃]⁺• | Most abundant isotopes | 249.9488 |

| [C₇H₅⁸¹BrFNO₃]⁺• | Containing the heavier bromine isotope | 251.9467 |

| [¹³CC₆H₅⁷⁹BrFNO₃]⁺• | Containing one ¹³C isotope | 250.9521 |

Ionization and Fragmentation Pathways

Mass spectrometry not only determines the molecular weight of a compound but also provides significant structural information through the analysis of its fragmentation patterns. When a molecule of this compound is introduced into the mass spectrometer, it is typically ionized by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process forms a high-energy molecular ion ([M]⁺•) that is prone to fragmentation.

The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments (ions and neutral radicals). For nitroaromatic compounds, characteristic fragmentation patterns are well-documented. bldpharm.com The position of substituents on the benzene ring can influence the fragmentation cascade, a phenomenon known as the "ortho effect". bldpharm.com

A plausible fragmentation pathway for this compound would likely initiate with cleavages related to the nitro group, which is a common starting point for the fragmentation of aromatic nitro compounds. bldpharm.com

Key expected fragmentation steps include:

Loss of a nitro radical (•NO₂): A primary fragmentation is often the cleavage of the C-N bond to release a nitro radical (•NO₂), resulting in a [M - 46]⁺ ion.

Loss of nitric oxide (NO): An alternative pathway involves the loss of a neutral nitric oxide molecule (NO), often preceded by a rearrangement, leading to a [M - 30]⁺ ion. bldpharm.com

Loss of a methyl radical (•CH₃): The methoxy group can undergo cleavage to lose a methyl radical, forming a [M - 15]⁺ ion.

Subsequent loss of carbon monoxide (CO): Following the initial loss of NO or NO₂, the resulting ion can undergo further fragmentation, such as the expulsion of a carbon monoxide molecule, which is a common process for phenolic or ether-containing aromatic ions. bldpharm.com

| Proposed Fragment Ion | Neutral Loss | Plausible Structure of Ion |

| [C₇H₅BrFNO₂]⁺• | •CH₃ | Ion resulting from loss of methyl radical from methoxy group |

| [C₇H₅BrFO₃]⁺• | •NO | Ion resulting from loss of nitric oxide |

| [C₇H₅BrFO]⁺ | •NO₂ | Ion resulting from loss of nitro radical |

| [C₆H₅BrFO]⁺• | •NO₂, CO | Ion resulting from subsequent loss of carbon monoxide |

X-ray Crystallography for Solid-State Structural Determination

A crystal structure for this compound has not been reported in the surveyed literature. However, to illustrate the detailed structural insights gained from such an analysis, the crystallographic data for the closely related compound, 1-bromo-4-methyl-2-nitrobenzene (C₇H₆BrNO₂), can be examined. nih.govresearchgate.net In a study of this analog, single crystals were obtained and analyzed at a temperature of 181 K. nih.gov

The analysis reveals key structural features, such as the planarity of the benzene ring and the orientation of the substituent groups. For instance, in nitrobenzene derivatives, the dihedral angle between the nitro group and the plane of the phenyl ring is sensitive to the chemical environment, particularly the presence of adjacent (ortho) groups. nih.govchemicalbook.com This steric interaction can cause the nitro group to twist out of the plane of the ring, affecting the molecule's electronic properties and crystal packing. chemicalbook.com

Below is a table summarizing the crystallographic data obtained for the analog 1-bromo-4-methyl-2-nitrobenzene, which exemplifies the type of precise structural information yielded by X-ray crystallography. nih.govresearchgate.net

| Parameter | 1-Bromo-4-methyl-2-nitrobenzene |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.04 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.016(5) |

| b (Å) | 14.617(5) |

| c (Å) | 4.037(5) |

| Volume (ų) | 768.1(10) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 181 |

Computational and Theoretical Investigations of 1 Bromo 4 Fluoro 5 Methoxy 2 Nitrobenzene

Quantum Chemical Methods and Basis Sets

Theoretical studies on substituted nitrobenzenes commonly employ a range of quantum chemical methods to achieve a balance between computational cost and accuracy.

Density Functional Theory (DFT) Implementations (e.g., B3LYP, PBE0)

Density Functional Theory (DFT) has become a standard approach for investigating the electronic structure of molecules. Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, are particularly popular. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely used for its efficiency and reliable prediction of molecular geometries and energies for a broad range of systems. Another common functional, PBE0, which combines the Perdew-Burke-Ernzerhof exchange functional with a fixed percentage of Hartree-Fock exchange, is also frequently utilized in computational studies of organic molecules. The selection of the functional is a critical step in the computational setup, as it directly influences the accuracy of the calculated properties.

Selection and Optimization of Basis Sets (e.g., 6-31+G(d,p), 6-311++G(d,p))

The choice of a basis set, which is a set of mathematical functions used to represent the electronic wave function, is equally crucial. Pople-style basis sets, such as 6-31+G(d,p) and 6-311++G(d,p), are extensively used in the computational analysis of organic compounds. These basis sets include polarization functions (d,p) on heavy and hydrogen atoms, respectively, to account for the non-spherical nature of electron distribution in molecules. Diffuse functions (+) are also added to the basis sets of heavy atoms to more accurately describe the behavior of electrons that are far from the nucleus, which is important for anions and in calculations of properties like electron affinity. The larger 6-311++G(d,p) basis set generally provides more accurate results than the 6-31+G(d,p) basis set, albeit at a higher computational expense. The geometry of the molecule is typically optimized using the selected method and basis set to find the lowest energy conformation before further properties are calculated.

Electronic Structure and Molecular Orbital Analysis

A thorough computational investigation would typically involve a detailed analysis of the molecule's electronic characteristics.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Table 1: Hypothetical Frontier Molecular Orbital Data for 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene

| Parameter | Energy (eV) |

| HOMO | Data Not Available |

| LUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It allows for the investigation of charge transfer interactions between filled and vacant orbitals, which can reveal information about intramolecular delocalization and hyperconjugative effects. The analysis yields the natural atomic charges on each atom, offering insights into the electrostatic nature of the molecule.

Table 2: Hypothetical Natural Atomic Charges for Selected Atoms in this compound

| Atom | Natural Charge (e) |

| Br | Data Not Available |

| F | Data Not Available |

| O (methoxy) | Data Not Available |

| N (nitro) | Data Not Available |

| O (nitro) | Data Not Available |

This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in shades of blue, are electron-poor and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential. An MEP map for this compound would likely show negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups and the fluorine atom, while positive potential would be expected around the hydrogen atoms.

Reaction Mechanism Modeling and Energetic Profiles

Theoretical modeling of reaction mechanisms provides a molecular-level understanding of chemical transformations. This typically involves mapping the potential energy surface of a reaction to identify key intermediates and transition states.

Transition State Characterization and Activation Energies

The characterization of transition states is fundamental to understanding reaction kinetics. A transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical parameter for determining the reaction rate.

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods would be used to locate the geometry of the transition state structure. Frequency calculations would then confirm it as a true first-order saddle point on the potential energy surface (characterized by a single imaginary frequency).

Currently, there are no published studies providing data on transition state characterization or activation energies for reactions involving this compound.

Thermodynamic Parameters (Gibbs Free Energy, Enthalpy) of Reactions

Computational chemistry allows for the calculation of key thermodynamic parameters that determine the spontaneity and energy balance of a reaction. These include the change in enthalpy (ΔH) and the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction under the given conditions. These parameters are calculated from the optimized electronic energies of the reactants and products, incorporating corrections for zero-point vibrational energy, thermal energy, and entropy.

No specific thermodynamic data, such as Gibbs free energy or enthalpy of reaction, has been reported in the scientific literature for this compound.

Solvent Effects and Environmental Influence on Electronic Properties

The surrounding solvent medium can significantly influence the electronic structure, reactivity, and spectroscopic properties of a solute molecule. Computational models are essential for understanding these complex interactions.

Continuum Solvation Models (e.g., CPCM)

Continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), are a computationally efficient way to simulate the effects of a solvent. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. The model then calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent continuum. While general studies on other halogenated nitrobenzenes have utilized CPCM to investigate solvent effects, specific results for this compound are not available.

Impact on Dipole Moments and Reactivity Descriptors

Specific data on the dipole moment of this compound in various solvents, or how its reactivity descriptors are influenced by the solvent environment, has not been documented in published research.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Molecules with significant charge asymmetry and extended π-electron systems, often found in substituted benzenes, can exhibit non-linear optical (NLO) properties. These materials have applications in technologies like optical switching and frequency conversion. The key parameter for assessing a molecule's NLO response is the first hyperpolarizability (β). Computational methods are widely used to predict this property.

There are no computational studies in the available literature that report on the non-linear optical properties or the calculated hyperpolarizability of this compound.

Future Research Directions and Concluding Remarks

Emerging Synthetic Strategies for Highly Substituted Arenes

One key area for future exploration is the application of organocatalytic benzannulation . This strategy allows for the assembly of highly functionalized benzene (B151609) rings from acyclic precursors under mild conditions, often with excellent control over the placement of substituents. nih.govrsc.org Another powerful approach is the late-stage functionalization of a simpler arene core using transition-metal-catalyzed C-H activation . nih.govrsc.org This would allow for the direct introduction of the bromo or nitro groups onto a pre-existing fluoro-methoxy-benzene scaffold, potentially reducing the number of synthetic steps and improving atom economy. researchgate.net

| Strategy | Description | Potential Advantages for Target Molecule |

|---|---|---|

| Classical Electrophilic Substitution | Stepwise introduction of functional groups onto an aromatic ring (e.g., nitration, halogenation). wikipedia.org | Well-established procedures. |

| Organocatalytic Benzannulation | Construction of the aromatic ring from acyclic precursors using organic catalysts. nih.govrsc.org | High regioselectivity, mild conditions, access to diverse substitution patterns. rsc.org |

| Transition-Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds on a pre-formed arene. researchgate.net | High atom economy, reduced step count, potential for novel regiochemistry. |

| Photoredox Catalysis | Use of visible light to drive radical-based reactions for ring construction or functionalization. rsc.org | Environmentally benign, unique reactivity pathways, high functional group tolerance. rsc.org |

Advanced Computational Approaches for Predictive Modeling

Before committing to extensive laboratory synthesis, advanced computational modeling can provide invaluable insights into the properties and reactivity of 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene. The use of computational chemistry tools can predict substitution patterns with high accuracy, revolutionizing the design of synthetic routes. ontosight.ai

| Property | Computational Method | Significance |

|---|---|---|

| Reaction Regioselectivity | DFT, Machine Learning ontosight.ai | Predicts the most likely sites for nucleophilic or electrophilic attack, guiding reaction design. |

| Spectroscopic Data (NMR, IR) | DFT | Aids in the characterization and identification of the synthesized compound. |

| Interaction Energies | Scaled MP2 Protocols acs.org | Models non-covalent interactions (e.g., halogen bonding, π-stacking) important for materials science. acs.org |

| Electronic Properties (HOMO/LUMO) | DFT | Provides insight into potential applications in organic electronics and photocatalysis. |

Untapped Reactivity Profiles and Novel Transformations

The dense functionalization of this compound suggests a rich and largely unexplored reactivity profile. Nitroarenes are highly versatile building blocks, and recent advances have uncovered novel transformations beyond their classical use in nucleophilic aromatic substitution (SNAr) and reduction to anilines. rsc.org

Future investigations could focus on the following areas:

Photocatalysis : The nitro group can act as an oxygen transfer reagent under visible light irradiation, enabling novel transformations such as the anaerobic cleavage of alkenes. chemrxiv.org The specific electronic environment of this molecule could lead to unique reactivity in photoinduced processes.

Selective Functional Group Interconversion : Developing conditions for the selective reduction of the nitro group without affecting the halogen substituents would provide a valuable synthetic intermediate. rsc.org Conversely, selective cross-coupling reactions at the C-Br bond while preserving the other functionalities would open pathways to more complex structures.

C-N Bond Cleavage : Recent breakthroughs have demonstrated the ability to cleave the C-NO2 bond, using the nitro group as a versatile leaving group or synthetic handle for skeletal editing, which represents a transformative approach to arene chemistry. rsc.org

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Photocatalytic Oxygen Transfer | Using the nitro group as an internal oxidant under light irradiation. chemrxiv.org | Generation of valuable carbonyl compounds from alkenes without external oxidants. |

| Chemoselective Suzuki/Buchwald-Hartwig Coupling | Palladium-catalyzed cross-coupling at the C-Br bond. | Formation of new C-C or C-N bonds to build more complex molecular architectures. |

| Denitrative Functionalization | Replacement of the nitro group via C-N bond cleavage. rsc.org | Introduction of new functional groups at the C2 position, enabling skeletal editing. |

Potential for Functional Material Development and Molecular Engineering

The unique combination of a bromo, fluoro, methoxy (B1213986), and nitro group on a single benzene ring makes this compound a promising scaffold for molecular engineering and the development of functional materials. Nitroaromatic compounds are precursors to a wide variety of materials, including dyes, polymers, and pharmaceuticals. researchgate.netnih.gov

Halogenation, particularly fluorination, is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. nih.gov After transformation of the nitro group into an amine or other functionalities, the core structure could be elaborated into novel bioactive compounds. Furthermore, the electronic properties conferred by the substituents could make derivatives of this compound suitable for applications in organic electronics, such as in electrochemical sensors or as components of organic light-emitting diodes (OLEDs). mdpi.com The presence of multiple reactive handles allows for its incorporation into larger polymeric structures, potentially leading to materials with tailored thermal, electronic, or optical properties. science.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene with high purity?

- Methodology : Optimize stepwise functionalization of the benzene ring. Begin with methoxy group protection (e.g., methoxymethoxy groups in similar compounds ), followed by bromination and fluorination. Monitor regioselectivity using in situ NMR or LC-MS to avoid over-nitration or side reactions. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, as validated by GC or HPLC .

Q. How can spectroscopic techniques distinguish between positional isomers of bromo-fluoro-nitrobenzene derivatives?

- Methodology :

- <sup>1</sup>H NMR : Methoxy protons (δ ~3.8–4.0 ppm) and nitro group deshielding effects differentiate substituent positions .

- <sup>19</sup>F NMR : Fluorine chemical shifts (δ -100 to -120 ppm) correlate with electronic environments from adjacent nitro/bromo groups .

- IR Spectroscopy : Nitro stretches (~1520 cm<sup>-1</sup>) and C-Br vibrations (~600 cm<sup>-1</sup>) confirm functional group placement .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodology :

- Use fume hoods and PPE (nitrile gloves, goggles) due to toxicity risks (R34, S26-45 codes) .

- Avoid contact with reducing agents (risk of nitro group reduction to amines). Store at 2–8°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How do substituent electronic effects (Br, F, NO2, OMe) influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Electrophilic Aromatic Substitution (EAS) : Nitro and bromo groups act as meta-directors, while methoxy is ortho/para-directing. Use DFT calculations (e.g., Gaussian) to map electron density and predict reaction sites .

- Suzuki-Miyaura Coupling : Bromine’s leaving group ability is enhanced by electron-withdrawing nitro and fluorine groups. Optimize Pd catalyst (e.g., Pd(PPh3)4) and base (K2CO3) in THF/H2O .

Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?

- Methodology :

- DSC Analysis : Verify thermal stability and melting points under inert gas (N2) to exclude decomposition artifacts .

- Solubility Screening : Test in DMSO, DCM, and toluene (10 mg/mL increments) with sonication. Conflicting data may arise from polymorphic forms or residual solvents, detectable via XRPD .

Q. How can computational modeling predict the compound’s environmental persistence or toxicity?

- Methodology :

- QSAR Models : Use EPI Suite or OECD Toolbox to estimate biodegradability and bioaccumulation potential based on logP (calculated: ~2.1) and nitro group stability .

- Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess toxicity pathways .

Contradictions and Resolutions

- Evidence Conflict : Synthesis yields vary (e.g., 70–90% in vs. 50–60% in ). Resolution: Optimize reaction time (12–16 hr vs. 8 hr) and catalyst loading (5 mol% vs. 2 mol%) to reconcile differences.

- Safety Data : Discrepancies in flash points (82°C vs. 179.6°F ). Resolution: Validate via closed-cup testing (ASTM D93) to align with regulatory standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.